molecular formula C13H17NO4 B12481804 6-[(2E)-3-(furan-2-yl)prop-2-enamido]hexanoic acid

6-[(2E)-3-(furan-2-yl)prop-2-enamido]hexanoic acid

Cat. No.: B12481804
M. Wt: 251.28 g/mol
InChI Key: XXFXSGLCBNBRPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(2E)-3-(furan-2-yl)prop-2-enamido]hexanoic acid is an organic compound characterized by the presence of a furan ring and a hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2E)-3-(furan-2-yl)prop-2-enamido]hexanoic acid typically involves the reaction of furan-2-carboxylic acid with hexanoic acid under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-[(2E)-3-(furan-2-yl)prop-2-enamido]hexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include furan-2,3-dione derivatives, saturated amides, and various substituted furan derivatives .

Scientific Research Applications

6-[(2E)-3-(furan-2-yl)prop-2-enamido]hexanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-[(2E)-3-(furan-2-yl)prop-2-enamido]hexanoic acid involves its interaction with specific molecular targets and pathways. The furan ring and enamido group are key functional groups that contribute to its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(furan-2-yl)prop-2-enamido]propanoic acid
  • (2E)-3-(furan-2-yl)-2-(2-methylphenyl)prop-2-enoic acid

Uniqueness

6-[(2E)-3-(furan-2-yl)prop-2-enamido]hexanoic acid is unique due to its specific structural features, such as the combination of a furan ring and a hexanoic acid chain. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

IUPAC Name

6-[3-(furan-2-yl)prop-2-enoylamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c15-12(8-7-11-5-4-10-18-11)14-9-3-1-2-6-13(16)17/h4-5,7-8,10H,1-3,6,9H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFXSGLCBNBRPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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